molecular formula C22H19N3OS B14439715 2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine CAS No. 76148-77-1

2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine

Cat. No.: B14439715
CAS No.: 76148-77-1
M. Wt: 373.5 g/mol
InChI Key: ZLEFEPWGUOJGDS-UHFFFAOYSA-N
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Description

2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the diazenyl group (–N=N–) and the methoxyphenyl group adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine typically involves a multi-step process. One common method includes the diazotization of 4-methoxyaniline followed by coupling with 4-methyl-3-phenyl-4H-1,4-benzothiazine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. Additionally, the benzothiazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Shares the diazenyl group but lacks the benzothiazine core.

    4-Methoxyazobenzene: Similar structure but without the benzothiazine ring.

    p-Phenylazoanisole: Contains the diazenyl and methoxyphenyl groups but differs in the core structure.

Uniqueness

2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine is unique due to its combination of the benzothiazine core with the diazenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

76148-77-1

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-methyl-3-phenyl-1,4-benzothiazin-2-yl)diazene

InChI

InChI=1S/C22H19N3OS/c1-25-19-10-6-7-11-20(19)27-22(21(25)16-8-4-3-5-9-16)24-23-17-12-14-18(26-2)15-13-17/h3-15H,1-2H3

InChI Key

ZLEFEPWGUOJGDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC(=C1C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

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